molecular formula C6H8N4OS B566914 5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one CAS No. 1256643-02-3

5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one

Cat. No.: B566914
CAS No.: 1256643-02-3
M. Wt: 184.217
InChI Key: BSDXEPKNVVNLKW-UHFFFAOYSA-N
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Description

5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one is a heterocyclic compound that contains both a thiadiazole and a pyrrolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .

Mechanism of Action

The mechanism of action of “5-amino-1,3,4-thiadiazol-2-yl” derivatives is related to their interaction with the active site of the urease enzyme . This interaction results in the inhibition of the enzyme, making these compounds potential candidates for the treatment of infections caused by Helicobacter pylori .

Safety and Hazards

The safety and hazards associated with “5-amino-1,3,4-thiadiazol-2-yl” derivatives can also vary depending on the specific compound. For instance, 2-(5-amino-1,3,4-thiadiazol-2-yl)-phenol has a hazard statement of H302, indicating that it is harmful if swallowed .

Future Directions

The future directions for research on “5-amino-1,3,4-thiadiazol-2-yl” derivatives could involve further evaluation of their biological activities, such as their potential as anticonvulsant agents . Additionally, more research could be done to explore their potential as antifungal and antibacterial agents .

Chemical Reactions Analysis

Types of Reactions

5-(5-Amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions include nitro derivatives, thiol derivatives, and substituted thiadiazole compounds .

Properties

IUPAC Name

5-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4OS/c7-6-10-9-5(12-6)3-1-2-4(11)8-3/h3H,1-2H2,(H2,7,10)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDXEPKNVVNLKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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